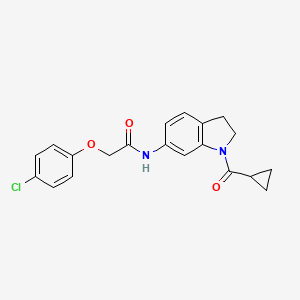

2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group and a cyclopropanecarbonyl-substituted indoline moiety. The cyclopropanecarbonyl group may confer metabolic stability compared to bulkier substituents, a hypothesis supported by SAR studies in analogous molecules .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVWRJVOSPIXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a class of indole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 345.80 g/mol. The compound features a chlorophenoxy group and an indolin moiety, which are critical for its biological activity.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, related compounds have shown significant antifungal activity against various strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 62.5 μg/mL . The mode of action appears to involve disruption of the fungal plasma membrane and alteration of micromorphology, leading to cell death.

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on human keratinocytes, with an IC50 value of 7.90±0.40 μg/mL . This suggests that while the compound may be effective against fungal infections, it also has the potential for cytotoxicity in human cells, necessitating careful evaluation in therapeutic contexts.

The mechanism underlying the biological activity of this compound involves several pathways:

- Receptor Binding : The indole core structure may facilitate interactions with various receptors involved in cellular signaling.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease progression.

- Modulation of Signaling Pathways : It can influence pathways related to cell growth and apoptosis .

In Vitro Studies

A study examining the effects of related compounds on osteoclastogenesis found that certain derivatives inhibited the formation and activity of osteoclasts significantly. This was evidenced by alterations in mRNA expression levels of osteoclast-specific markers and reduced bone resorption activity . Such findings suggest potential applications in treating osteoporosis and other bone-related disorders.

In Vivo Studies

In vivo models have been utilized to assess the efficacy of these compounds in preventing bone loss. For example, treatment with specific derivatives resulted in significant prevention of ovariectomy-induced bone loss in mice . These results highlight the therapeutic potential of compounds within this chemical class.

Data Summary

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with six structurally related acetamide derivatives (7a–7f) from and other patented analogs (–4). Key differences lie in the substituents on the indoline/quinazolinone core and the phenoxy groups:

Key Observations :

- The cyclopropanecarbonyl group replaces aromatic substituents (e.g., phenyl in 7b), likely reducing steric hindrance while enhancing lipophilicity .

- Melting points for 7b (262°C) and 7e (255°C) suggest that bulkier aromatic substituents (e.g., m-tolyl) reduce crystallinity compared to simpler phenyl groups .

Pharmacokinetic and Toxicity Considerations

- The cyclopropane ring in the target compound may improve metabolic stability compared to compounds with labile esters or amides (e.g., 7d in , which has a lower melting point of 206°C, possibly due to reduced crystallinity) .

- Patent data () on related indole- and quinoline-acetamides emphasize the role of heterocyclic cores in balancing solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.